![molecular formula C22H25N3O4 B2911183 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954070-96-3](/img/structure/B2911183.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
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Overview
Description
The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and a pyrrolidinyl group, which is a type of secondary amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another example is the synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using crystallography . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve Pd-catalyzed C-N cross-coupling . The reaction mixture is usually filtered and the filtrate is concentrated under vacuum to remove the solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound “Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-” has a molecular weight of 271.3111 .Scientific Research Applications
- Implications : This compound holds promise as a potential antitumor agent for treating glucose-starved tumors .
- Targeting Mitochondria : The dependence of glucose-starved cells on mitochondria makes compound 6 an interesting candidate for further investigation .
- Activity : These compounds are based on literature reports of indole activity and may have anticancer potential .
Cancer Pharmacotherapy
Medicinal Chemistry
Antioxidant Activity
Indole-Based Compounds
Mechanistic Target of Rapamycin (mTOR) Pathway Inhibition
Cytotoxic Effects on Tumor Cells
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell growth and proliferation, as suggested by the anticancer activity of similar compounds . This is achieved through the disruption of normal cell cycle progression and the induction of apoptosis.
Future Directions
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies could also be conducted to understand its effects on cell cycle arrest and apoptosis .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-14-17-5-8-19-20(13-17)29-15-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,13H,1-2,9-12,14-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBVTWHHISLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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